trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Biochemical Analysis
Biochemical Properties
Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and transferases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, the compound may inhibit the activity of certain dehydrogenases, thereby affecting the metabolic flux within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, the compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, the compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of key metabolites by modulating the activity of enzymes involved in their synthesis and degradation. For example, it may inhibit the activity of dehydrogenases, leading to an accumulation of specific metabolites and a shift in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. One common method includes the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the pyrrolidine ring plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. The unique stereochemistry and functionalization of this compound contribute to its distinct properties and applications .
Properties
IUPAC Name |
(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBXHARXLYHVIZ-BAUSSPIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-65-2 | |
Record name | 3-Pyrrolidinecarboxylic acid, 2-phenyl-, hydrochloride (1:1), (2R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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